molecular formula C4H5N3O2 B3352987 5-methyl-2-nitro-1H-imidazole CAS No. 5213-35-4

5-methyl-2-nitro-1H-imidazole

Cat. No.: B3352987
CAS No.: 5213-35-4
M. Wt: 127.1 g/mol
InChI Key: LIONKSIUQQYOMX-UHFFFAOYSA-N
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Description

5-Methyl-2-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. It is characterized by a nitro group at the second position and a methyl group at the fifth position on the imidazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-nitro-1H-imidazole typically involves the nitration of 2-methylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the imidazole ring . Another method involves the reaction of 2-methylimidazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate, followed by nitration .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and controlled nitration. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 5-Methyl-2-amino-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-2-nitro-1H-imidazole involves its reduction and activation through low-redox-potential reactions. These reactions are mediated by proteins present in target organisms, such as ferredoxin, nitroreductases, or thioredoxin reductases . The activated compound then interacts with cellular components, leading to the disruption of essential biological processes in the target organisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitro-1H-imidazole
  • 2-Methyl-5-nitroimidazole
  • 4-Nitro-2-methylimidazole
  • Menidazole

Uniqueness

5-Methyl-2-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-2-nitro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-5-4(6-3)7(8)9/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIONKSIUQQYOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200133
Record name Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5213-35-4
Record name Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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